3-Fluoro-N-hydroxy-N-phenylbenzamide
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Overview
Description
3-Fluoro-N-hydroxy-N-phenylbenzamide is an organic compound with the molecular formula C13H10FNO It is a derivative of benzamide, where a fluorine atom is substituted at the third position of the benzene ring, and a hydroxyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-hydroxy-N-phenylbenzamide typically involves the reaction of 3-fluorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-hydroxy-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield 3-Fluoro-N-phenylbenzamide, while substitution reactions could produce various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-Fluoro-N-hydroxy-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N-phenylbenzamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
N-Hydroxy-N-phenylbenzamide: Lacks the fluorine atom, which affects its binding affinity and reactivity.
3-Chloro-N-hydroxy-N-phenylbenzamide: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Uniqueness
3-Fluoro-N-hydroxy-N-phenylbenzamide is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxyl group increases its solubility and reactivity in various chemical reactions .
Properties
CAS No. |
79115-31-4 |
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Molecular Formula |
C13H10FNO2 |
Molecular Weight |
231.22 g/mol |
IUPAC Name |
3-fluoro-N-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H10FNO2/c14-11-6-4-5-10(9-11)13(16)15(17)12-7-2-1-3-8-12/h1-9,17H |
InChI Key |
VAOSSGQUPGENMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
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